2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
Description
This compound, with the systematic name 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone, is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused to a pyrrole moiety and a piperidine-substituted ethanone group. The compound’s design suggests applications in medicinal chemistry, particularly as a scaffold for receptor-targeted agents, given the prevalence of piperidine and oxadiazole motifs in bioactive molecules .
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-7-4-6-14(12-15)18-21-19(26-22-18)16-8-5-11-24(16)13-17(25)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXSGIVVHLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole ring and a piperidine moiety. This structural composition suggests a variety of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
This compound features:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrole and Piperidine Groups : These functional groups are often associated with neuroactive and analgesic effects.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The following sections summarize the findings related to the biological activities of the compound .
Antimicrobial Activity
Studies have demonstrated that similar oxadiazole derivatives possess notable antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli were reported between 20–70 µM .
Antitumor Activity
The oxadiazole framework has been linked to anticancer activity. Research shows that derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .
Anti-inflammatory Properties
Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of oxadiazole-containing compounds:
- Study on Antibacterial Properties : A recent study synthesized various oxadiazole derivatives and tested their activity against multi-drug resistant strains of bacteria. The results showed promising antibacterial effects, particularly against MRSA strains .
- Antitumor Efficacy : Another investigation explored the cytotoxic effects of oxadiazole derivatives on different cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer models .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Notes:
- *Molecular weights calculated from molecular formulas where explicit data were unavailable.
- Structural variations significantly impact biological activity. For example:
- The azetidine-indole variant (CAS 1351621-37-8) may exhibit altered binding kinetics due to the smaller azetidine ring and indole’s planar aromaticity .
- The imidazole-thio analog () introduces a sulfur atom, which could influence redox properties or metal coordination .
- The triazolone-piperazine compound (CAS 83366-66-9) demonstrates the pharmacological relevance of combining nitrogen-rich heterocycles with chlorophenyl groups .
Research Findings and Functional Implications
Oxadiazole vs. Imidazole/Thiazoline Cores: Oxadiazoles (as in the target compound) are known for metabolic stability and hydrogen-bonding capacity, making them favorable in drug design . Thiazoline derivatives () with 3-chlorophenyl groups show distinct mass spectrometry fragmentation patterns, suggesting differences in stability under analytical conditions .
Piperidine vs. Piperazine/Azetidine Substituents: Piperidine’s six-membered ring offers conformational flexibility, whereas piperazine (CAS 83366-66-9) introduces an additional nitrogen for enhanced hydrogen bonding .
Chlorophenyl Positioning :
- The 3-chlorophenyl group is conserved across all compared compounds. Its para-substituted analogs (e.g., 4-chlorophenyl in benzofenap, ) are less common in the literature, highlighting the ortho/meta preference for optimizing steric and electronic effects .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Oxadiazole formation : Use 3-chlorophenylamide precursors with NH₂OH·HCl under reflux in ethanol to form the 1,2,4-oxadiazole ring .
- Pyrrole coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrole moiety. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and base (e.g., K₂CO₃) .
- Piperidine substitution : React with 1-(piperidin-1-yl)ethanone under nucleophilic acyl substitution conditions (e.g., DMF, 80°C).
- Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., THF vs. DCM) to improve regioselectivity.
Q. Q2. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography : Perform single-crystal X-ray diffraction (as in and ) to resolve bond angles and confirm the oxadiazole-pyrrole-piperidine scaffold .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets, and how do experimental results align with in silico models?
Answer:
- Methodology :
- Molecular Docking : Use AutoDock Vina or MOE (Molecular Operating Environment) to simulate binding to kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the piperidine ring .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
- Validation : Compare IC₅₀ values from kinase inhibition assays with docking scores. Discrepancies may arise from solvation effects or protein flexibility .
Q. Q4. How can contradictory data on the compound’s metabolic stability in hepatic microsomes be resolved?
Answer:
- Approach :
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce oxidative metabolism .
Experimental Design & Data Analysis
Q. Q5. What in vivo models are suitable for evaluating the neuroprotective potential of this compound, and how should dose-response studies be structured?
Answer:
- Model Selection :
- Data Analysis : Apply ANOVA with Tukey post-hoc tests to compare treatment groups vs. controls.
Q. Q6. How can crystallographic data (e.g., from ) inform the design of analogs with improved solubility?
Answer:
- Structural Insights :
Data Contradiction & Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in the compound’s purity during scale-up synthesis?
Answer:
Q. Q8. What factors could explain discrepancies in reported IC₅₀ values for this compound’s antimicrobial activity?
Answer:
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